

An In-depth Technical Guide to 3,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4,5-Trifluorophenylacetic acid

Cat. No.: B1303385

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for **3,4,5-Trifluorophenylacetic acid**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

3,4,5-Trifluorophenylacetic acid is a halogenated derivative of phenylacetic acid. The presence of three fluorine atoms on the phenyl ring significantly influences its chemical and physical properties.

Molecular Formula: $C_8H_5F_3O_2$

Molecular Weight: 190.12 g/mol

CAS Number: 209991-62-8

The structural representation of **3,4,5-Trifluorophenylacetic acid** is a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and an acetic acid group at the 1 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for **3,4,5-Trifluorophenylacetic acid**.

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₃ O ₂	
Molecular Weight	190.12 g/mol	
CAS Number	209991-62-8	
Appearance	Colorless or white crystal	[1]
Melting Point	70-73 °C	[1]
Boiling Point	~196 °C	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water.	[1]

Experimental Protocols: Synthesis of 3,4,5-Trifluorophenylacetic Acid

While specific, detailed experimental protocols for the synthesis of **3,4,5-Trifluorophenylacetic acid** are not readily available in the reviewed literature, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry methodologies and available information on the synthesis of related compounds. A potential route starts from the commercially available 1-bromo-3,4,5-trifluorobenzene.

Proposed Synthetic Pathway:

A viable approach involves the formation of a Grignard reagent from 1-bromo-3,4,5-trifluorobenzene, followed by carboxylation to yield 3,4,5-trifluorobenzoic acid. Subsequent reduction to the corresponding alcohol, followed by conversion to a halide and then a nitrile, and finally hydrolysis would yield the target molecule. A more direct, albeit still hypothetical, two-step process is outlined below.

Step 1: Synthesis of (3,4,5-Trifluorophenyl)magnesium bromide

This protocol is adapted from a known procedure for a similar Grignard reagent formation.

- Materials: 1-bromo-3,4,5-trifluorobenzene, magnesium turnings, anhydrous diethyl ether, iodine crystal.
- Procedure:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium surface.
 - Add anhydrous diethyl ether to cover the magnesium turnings.
 - Dissolve 1-bromo-3,4,5-trifluorobenzene in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small amount of the bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and the start of bubbling.
 - Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation of (3,4,5-Trifluorophenyl)magnesium bromide followed by conversion to **3,4,5-Trifluorophenylacetic acid**

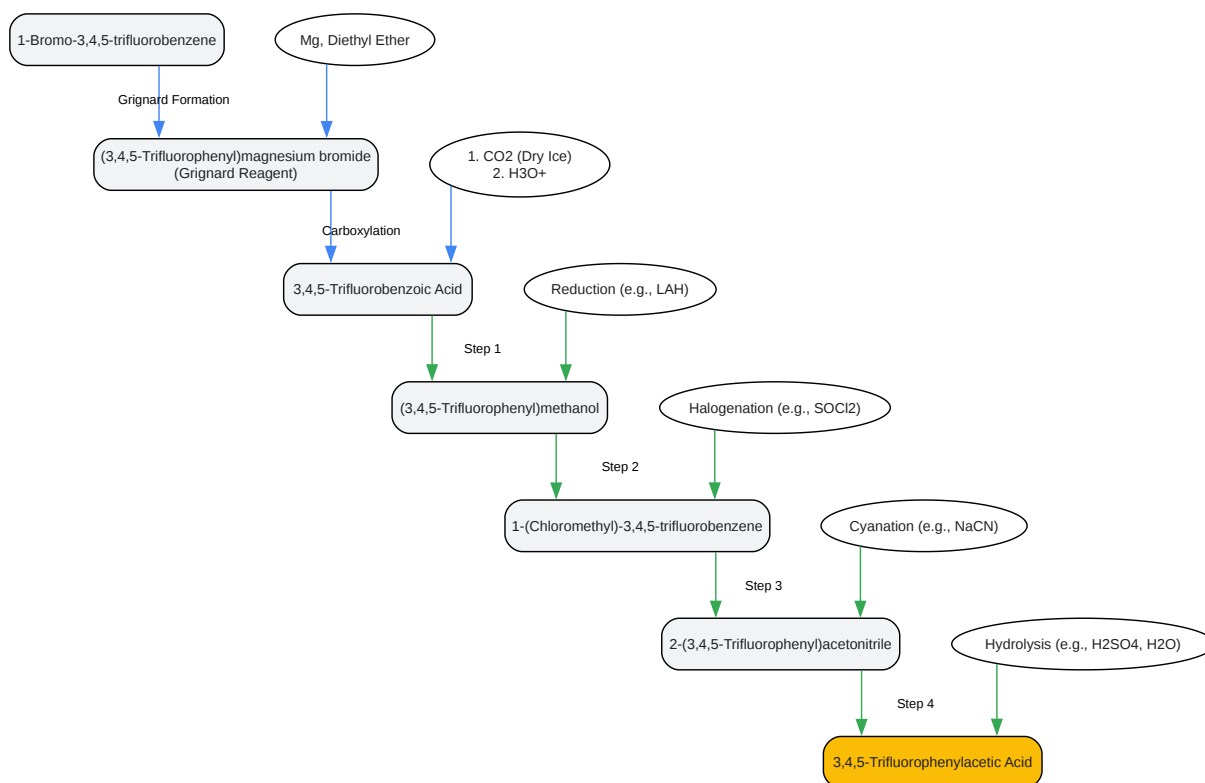
This part of the protocol is a standard method for converting Grignard reagents to carboxylic acids with an additional homologation step.

- Materials: (3,4,5-Trifluorophenyl)magnesium bromide solution, dry ice (solid CO₂), diethyl ether, hydrochloric acid, lithium aluminum hydride (LAH), thionyl chloride, sodium cyanide, sulfuric acid.
- Procedure:
 - Cool the Grignard reagent solution in an ice-salt bath.

- Carefully add crushed dry ice to the cooled solution with vigorous stirring. An excess of dry ice is used to ensure complete carboxylation.
- Allow the mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve the magnesium salts.
- Separate the ethereal layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3,4,5-trifluorobenzoic acid.
- The resulting carboxylic acid can then be converted to **3,4,5-Trifluorophenylacetic acid** through a standard homologation series: reduction to the alcohol with a reducing agent like LAH, conversion to the benzyl halide with a halogenating agent like thionyl chloride, nucleophilic substitution with cyanide to form the nitrile, and finally hydrolysis of the nitrile to the carboxylic acid using a strong acid like sulfuric acid.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of **3,4,5-Trifluorophenylacetic acid**.



[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **3,4,5-Trifluorophenylacetic acid**.

Disclaimer: No specific information on signaling pathways involving **3,4,5-Trifluorophenylacetic acid** was identified in the literature search. The provided synthesis

protocol is a plausible route based on general organic chemistry principles, as a detailed experimental procedure for this specific isomer was not found. The majority of available literature pertains to the 2,4,5-trifluorophenylacetic acid isomer due to its role as a key intermediate in the synthesis of the antidiabetic drug sitagliptin. Researchers should validate any experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4,5-Trifluorophenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303385#3-4-5-trifluorophenylacetic-acid-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com